2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl7N3/c6-3-14-1(4(7,8)9)13-2(15-3)5(10,11)12 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCUPBDHYGXBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 Chloro 4,6 Bis Trichloromethyl 1,3,5 Triazine
Classic Synthetic Routes from Cyanuric Chloride
The foundational precursor for the synthesis of most substituted 1,3,5-triazines, including 2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine, is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govdaneshyari.com Its utility stems from the differential reactivity of its three chlorine atoms, which allows for sequential and controlled substitution by various nucleophiles. daneshyari.comresearchgate.net
Stepwise Nucleophilic Substitution Approaches
The synthesis of unsymmetrically substituted triazines from cyanuric chloride is achieved through a stepwise nucleophilic substitution, a process governed by reaction temperature. researchgate.netarkat-usa.org The reactivity of the chlorine atoms decreases as more are substituted, allowing for a controlled, sequential reaction. nih.gov An empirical rule suggests that the first substitution occurs at or below 0°C, the second at room temperature, and the third requires heating, often above 60°C. daneshyari.comarkat-usa.org
This temperature-dependent reactivity is crucial for preparing the necessary precursors for this compound. The process would first involve the substitution of two chlorine atoms on the cyanuric chloride ring with groups that can later be converted into trichloromethyl groups, such as methyl groups. This would be followed by the chlorination of these methyl groups. The selection of nucleophiles, solvents, and bases (e.g., sodium carbonate, diisopropylethylamine) also plays a significant role in controlling the substitution pattern. daneshyari.comfrontiersin.org
Table 1: Temperature-Controlled Nucleophilic Substitution on Cyanuric Chloride
| Substitution Step | Typical Reaction Temperature | Reactivity Level |
|---|---|---|
| First Chlorine | ≤ 0°C | High |
| Second Chlorine | Room Temperature (~20-25°C) | Moderate |
This table illustrates the general principle of sequential substitution on the cyanuric chloride ring, which is fundamental to creating specifically substituted triazine derivatives. daneshyari.comresearchgate.netarkat-usa.org
Chlorination Strategies for Trichloromethyl Group Incorporation
The incorporation of the critical -CCl₃ groups is typically achieved through the exhaustive chlorination of methyl-substituted triazine precursors. evitachem.com This transformation is a key step in the synthesis of the target compound. The synthesis of the 4,6-bis(trichloromethyl)-1,3,5-triazine moiety often involves the controlled chlorination of the corresponding dimethyl-triazine precursor. evitachem.com
This side-chain chlorination is generally accomplished by reacting the methylated compound with chlorine gas under light irradiation (photo-chlorination). google.com The reaction requires anhydrous conditions to prevent the hydrolysis of the highly reactive trichloromethyl groups. evitachem.com Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can also be employed for this type of chlorination. evitachem.com While ring chlorination often uses Lewis acid catalysts, side-chain chlorination is facilitated by radical initiators like UV light. google.com
Advanced and Green Synthesis Protocols
Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly protocols. nih.gov These advanced methods aim to improve yields, reduce reaction times, and minimize waste.
Catalytic Approaches in Triazine Synthesis
Various catalytic systems have been developed to enhance the synthesis of triazine derivatives. For the formation of the triazine ring itself, one approach is the metal-catalyzed cyclotrimerization of nitriles. researchgate.net For instance, catalytic systems composed of titanium chlorido complexes and magnesium have been shown to effectively catalyze the cyclotrimerization of benzonitriles. researchgate.net
In the context of substitutions on a pre-formed triazine ring like cyanuric chloride, catalysts can facilitate the nucleophilic displacement of chlorides under milder conditions. The use of acidic ionic liquids as both a solvent and a catalyst has been reported for the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) from cyanuric chloride and resorcinol. google.com This "one-pot" method offers advantages such as mild reaction conditions and the potential for catalyst recycling. google.com Another example involves using hydroxypropyl-beta-cyclodextrin as a catalyst in the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), which can improve reaction efficiency. google.com
Optimized Reaction Conditions and Yield Enhancement
Significant improvements in the synthesis of triazine derivatives have been achieved by optimizing reaction conditions and employing modern techniques. Microwave-assisted synthesis has emerged as a powerful tool, offering substantial enhancements in reaction rates and yields. researchgate.net For example, a microwave-assisted, one-pot, solvent-free synthesis of 3,5,6-trisubstituted-1,2,4-triazines has been successfully demonstrated. globalscitechocean.com
Sonochemical methods, which use ultrasound to promote chemical reactions, represent another green chemistry approach. nih.gov A sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives in water has been developed, allowing for high yields (over 75%) in as little as five minutes. nih.gov Such methods are considered significantly "greener" than conventional heating approaches. nih.gov Furthermore, careful control of parameters like solvent choice (e.g., N,N-dimethylformamide), temperature, and the use of specific bases can lead to high yields, with some reported syntheses of disubstituted triazines reaching up to 91%. google.compatsnap.com
Table 2: Comparison of Synthetic Protocols for Triazine Derivatives
| Method | Key Advantages | Typical Reaction Time | Solvent |
|---|---|---|---|
| Conventional Heating | Well-established, widely applicable | Hours to days | Organic solvents (e.g., THF, Acetone) semanticscholar.org |
| Microwave Irradiation | Rapid heating, increased reaction rates, higher yields | Minutes to hours researchgate.net | Often solvent-free or reduced solvent globalscitechocean.com |
| Sonochemistry | Very short reaction times, high efficiency, eco-friendly | Minutes nih.gov | Water nih.gov |
Purification and Isolation Techniques for Research Applications
The final purity of this compound is critical for its application in research and development. Standard organic chemistry techniques are employed for its purification and isolation.
After the synthesis, the crude product is often obtained as a solid precipitate by pouring the reaction mixture into water or onto crushed ice. patsnap.comsemanticscholar.org This initial solid is then collected by filtration and washed with water to remove inorganic salts and other water-soluble impurities. semanticscholar.org
For further purification, recrystallization is a common and effective method. Solvents such as heptane (B126788) have been successfully used to recrystallize chloro-substituted triazines, significantly enhancing product purity to levels above 99.5%. google.compatsnap.com The choice of solvent is crucial and depends on the solubility profile of the target compound and its impurities. Flash column chromatography is another powerful technique used to isolate the desired product from complex reaction mixtures, particularly when multiple side products are formed. chemicalbook.com The purity of the final compound is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods. frontiersin.orggoogle.comsemanticscholar.org
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4,6 Bis Trichloromethyl 1,3,5 Triazine
Nucleophilic Substitution Reactions at the Triazine Core
The electron-deficient nature of the 1,3,5-triazine (B166579) ring, significantly enhanced by the electron-withdrawing effects of the chlorine and trichloromethyl substituents, makes the carbon atoms of the ring highly susceptible to nucleophilic attack. This reactivity is analogous to that of the widely used precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
The single chlorine atom attached to the triazine core is the most reactive site for nucleophilic substitution. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of this chlorine atom can be controlled, and it can be displaced by a wide variety of nucleophiles.
Detailed research on related chlorotriazines, such as cyanuric chloride, has established that these substitution reactions are often temperature-dependent. While cyanuric chloride allows for stepwise substitution of its three chlorine atoms at controlled temperatures (e.g., 0 °C for the first, room temperature for the second, and elevated temperatures for the third), 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine has only one such chlorine, making its substitution more straightforward. arkat-usa.org The reaction is typically carried out in the presence of a base (e.g., sodium bicarbonate, triethylamine) to neutralize the liberated hydrochloric acid. nih.gov
A wide range of nucleophiles can be employed to displace the chlorine atom, including:
O-Nucleophiles: Alcohols and phenols react to form ethers.
N-Nucleophiles: Primary and secondary amines react to form substituted amino-triazines.
S-Nucleophiles: Thiols react to form thioethers.
The general scheme for this reaction is presented below:
Figure 1: General reaction scheme for the nucleophilic substitution of the chlorine atom on the this compound core.Table 1: Representative Conditions for Nucleophilic Substitution on Chloro-s-Triazines
| Nucleophile (Nu-H) | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|
| Alcohols (R-OH) | DIEA | DCM | 0 °C to RT | 2-Alkoxy-4,6-bis(trichloromethyl)-1,3,5-triazine |
| Amines (R₂-NH) | NaHCO₃ | Dichloromethane | 0 °C | 2-Amino-4,6-bis(trichloromethyl)-1,3,5-triazine |
| Thiols (R-SH) | DIEA | Ethyl Acetate | 0 °C | 2-Thioether-4,6-bis(trichloromethyl)-1,3,5-triazine |
Data synthesized from studies on analogous 2,4,6-trichloro-1,3,5-triazine systems. arkat-usa.org
While the chlorine atom on the triazine ring is the primary site for nucleophilic attack under standard conditions, the trichloromethyl (-CCl₃) groups also possess reactive chlorine atoms. It has been reported that the trichloromethyl groups on similar triazine structures can undergo nucleophilic substitution with reagents such as amines or thiols. This reaction, however, typically requires more forcing conditions than the substitution at the triazine core. This pathway offers a route to further functionalize the molecule after the primary chlorine has been replaced.
Hydrolysis and Thermal Decomposition Pathways
The stability of this compound is limited by its susceptibility to hydrolysis and thermal degradation.
Hydrolysis: The compound is sensitive to water. Both the chlorine atom on the ring and the trichloromethyl groups can undergo hydrolysis.
Ring Chlorine: Based on studies of other chlorotriazines like atrazine (B1667683), the hydrolysis of the C-Cl bond on the triazine ring is a primary degradation pathway. nih.gov This reaction results in the substitution of the chlorine atom with a hydroxyl group, yielding 2-hydroxy-4,6-bis(trichloromethyl)-1,3,5-triazine. This product may exist in equilibrium with its tautomeric triazinone form.
Trichloromethyl Groups: The -CCl₃ groups are also prone to hydrolysis, which is why synthetic procedures involving this moiety often require anhydrous conditions. Hydrolysis of a trichloromethyl group typically proceeds in a stepwise manner to ultimately form a carboxylic acid (-COOH) group, releasing three equivalents of HCl.
Thermal Decomposition: Specific thermal decomposition studies on this compound are not widely available. However, research on other substituted triazines suggests complex decomposition pathways. uri.edu Thermal degradation of triazine derivatives often involves the substituents and can lead to the formation of highly stable, cross-linked polymeric materials like melamines or melon. icm.edu.pl For compounds containing C-Cl bonds, thermal decomposition can lead to the elimination of HCl and the formation of carbonaceous, nitrogen-containing materials. The decomposition of related azido-triazines, for instance, proceeds with the loss of nitrogen gas to form a planar network of polyconjugated carbon and nitrogen atoms. researchgate.net
Photochemical Reactivity and Radical Generation Mechanisms
One of the most significant areas of research for bis(trichloromethyl)-1,3,5-triazines is their application as photoinitiators, compounds that generate reactive species upon exposure to light. rsc.org this compound and its derivatives are efficient generators of both radicals and acids under UV irradiation.
The primary photochemical event is the cleavage of a carbon-chlorine bond within one of the trichloromethyl groups. The mechanism of this cleavage is highly dependent on the polarity of the solvent. acs.orgresearchgate.net
Homolytic Cleavage (Radical Generation): In nonpolar solvents, the C-Cl bond undergoes homolysis upon absorption of a photon. This process generates a triazinyl-substituted dichloromethyl radical and a chlorine radical (Cl•). Both of these radical species are highly reactive and can initiate free-radical polymerization of monomers like acrylates. acs.orgresearchgate.net
Mechanism of Radical Generation: R-CCl₃ + hν → R-CCl₂• + Cl•
Heterolytic Cleavage (Acid Generation): In polar solvents, the C-Cl bond can cleave heterolytically. This pathway leads to the formation of a triazinyl-substituted dichloromethyl cation and a chloride anion (Cl⁻). The cation can then undergo further reactions with solvent or trace water to generate hydrochloric acid (HCl). This property makes the compound a photoacid generator (PAG), useful for initiating cationic polymerization or in photolithographic resist materials. acs.orgresearchgate.net
The generation of these reactive species has been investigated through various mechanistic studies, including steady-state photolysis, laser flash photolysis, and electron spin resonance (ESR) spin trapping techniques, which confirm the C-Cl bond cleavage as the primary photochemical step. rsc.orgresearchgate.net
Table 2: Photochemical Cleavage Pathways
| Solvent Polarity | Cleavage Type | Primary Products | Application |
|---|---|---|---|
| Nonpolar (e.g., Benzene) | Homolytic | Triazinyl Radical, Chlorine Radical | Free-Radical Polymerization |
Derivatization Strategies and Synthetic Utility of 2 Chloro 4,6 Bis Trichloromethyl 1,3,5 Triazine
Synthesis of Novel Triazine Scaffolds
2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine serves as a versatile starting material for the synthesis of diverse, substituted triazine derivatives. The reactivity of the triazine core is dictated by its distinct functional groups: the highly susceptible C-Cl bond at the 2-position and the trichloromethyl groups at the 4- and 6-positions.
The most prevalent strategy for derivatizing this compound involves the nucleophilic substitution of the single chlorine atom. This reaction pathway is well-established for chloro-s-triazines, where the reactivity of the C-Cl bonds allows for sequential and controlled substitution. mdpi.comnih.gov The presence of two electron-withdrawing trichloromethyl groups enhances the electrophilicity of the carbon atom bonded to the chlorine, making it highly susceptible to attack by a wide array of nucleophiles.
This displacement reaction provides a straightforward route to a variety of 2-substituted-4,6-bis(trichloromethyl)-1,3,5-triazine derivatives. Research has demonstrated the successful incorporation of nitrogen, oxygen, and carbon nucleophiles, leading to novel scaffolds with tailored properties. For example, reactions with aromatic and aliphatic amines, alcohols, and organometallic reagents can be employed to introduce new functionalities. nih.govnih.gov
Specific examples from the literature include the synthesis of vinyl-substituted triazines, such as 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (TZ1) and 2-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (TZ2), which are precursors for advanced materials. jlu.edu.cn Similarly, biphenyl (B1667301) moieties have been introduced at the 2-position to create compounds like 1-{4'-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl][1,1'-biphenyl]-4-yl}-O-acetyloxime ethanone (B97240) (TZ4), highlighting the utility of this method in constructing complex molecules. jlu.edu.cn
| Nucleophile/Reagent | Resulting 2-Substituent | Product Class | Reference |
|---|---|---|---|
| 4-Methoxystyrene | -CH=CH-(p-C₆H₄)-OCH₃ | Styryl-triazine | jlu.edu.cn |
| 3,4-Dimethoxystyrene | -CH=CH-(3,4-di-OCH₃-C₆H₃) | Styryl-triazine | jlu.edu.cn |
| Substituted Biphenyl Derivative | -(p-C₆H₄)-(p-C₆H₄)-C(CH₃)=N-OAc | Biphenyl-triazine | jlu.edu.cn |
| Aminopyrazoles | Pyrazolylamino groups | Aminotriazine | researchgate.net |
While functionalization at the 2-position via chloride displacement is the predominant derivatization pathway, modifications involving the trichloromethyl (-CCl₃) groups represent an alternative, albeit less commonly reported, strategy. These groups are known to participate in specific chemical transformations. Research into the reactions of trichloromethyl-substituted s-triazines has indicated that these moieties can react, for instance, in the presence of tertiary amines or undergo alkoxylation under certain conditions. acs.org The high density of electronegative chlorine atoms makes the -CCl₃ groups potential sites for radical reactions or transformations into other functional groups. However, these reactions can require harsh conditions, and achieving selectivity can be challenging due to the presence of two identical trichloromethyl groups.
Application as a Reactive Intermediate in Complex Organic Synthesis
The unique reactivity of this compound makes it a valuable intermediate for constructing more elaborate molecular structures, including various heterocyclic systems and advanced chemical entities with specific technological applications.
The triazine scaffold serves as a core upon which other heterocyclic rings can be assembled. By displacing the chlorine atom with a bifunctional nucleophile, subsequent intramolecular cyclization reactions can lead to the formation of fused ring systems. Furthermore, the introduction of reactive handles at the 2-position allows for further synthetic elaborations. For instance, the synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines demonstrates the use of chloro-triazines to link multiple heterocyclic units, creating polydentate compounds with potential applications in supramolecular chemistry and crystal engineering. researchgate.net The sequential and controlled nature of chloride displacement on the triazine ring is a key advantage in the planned synthesis of complex, multi-heterocyclic structures. mdpi.comclockss.org
A significant application of this compound is its use as a precursor for photoacid generators (PAGs). evitachem.com PAGs are compounds that produce a strong acid upon exposure to light, a property that is critical in photolithography for the manufacturing of microelectronics and in other photopolymerization processes. researchgate.netnih.gov
The bis(trichloromethyl)triazine moiety is a well-known photoactive component. researchgate.net Upon irradiation, the carbon-chlorine bonds in the trichloromethyl groups can cleave, initiating a cascade of reactions that ultimately generate hydrochloric acid (HCl). By functionalizing the 2-position of the triazine ring with a chromophore (a light-absorbing group), the spectral sensitivity of the PAG can be tuned to specific wavelengths of light, such as the near-UV range used in LED-based curing technologies. jlu.edu.cnrsc.org
The synthesis of compounds like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) is a prime example of this application. evitachem.comnih.govrsc.org In this molecule, the methoxystyryl group acts as the chromophore, and the bis(trichloromethyl)triazine core is the acid-generating component. This strategic combination results in a highly efficient photoinitiator for both free radical and cationic polymerization. rsc.org
| Target Compound Class | Key Structural Feature | Application | Reference |
|---|---|---|---|
| Photoacid Generators (PAGs) | Bis(trichloromethyl)triazine core | Photopolymerization, Microlithography | evitachem.comresearchgate.net |
| LED-sensitive Photoinitiators | Chromophore at C2-position | LED Curing, 3D Printing | rsc.org |
| Polydentate Ligands | Multiple heterocyclic substituents | Supramolecular Chemistry | researchgate.net |
Applications of 2 Chloro 4,6 Bis Trichloromethyl 1,3,5 Triazine in Scientific Disciplines
Materials Science and Polymer Chemistry
In materials science, 2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine and its closely related analogues are recognized for their ability to initiate chemical reactions upon exposure to light and to serve as building blocks for new polymeric structures.
Photoinitiation Systems for Polymerization (e.g., Free Radical and Cationic)
Compounds based on the 4,6-bis(trichloromethyl)-1,3,5-triazine structure are effective photoinitiators, capable of initiating polymerization through different mechanisms depending on the solvent and conditions. acs.org Upon absorption of ultraviolet (UV) light, the primary photochemical event is the cleavage of a carbon-chlorine bond within one of the trichloromethyl (-CCl₃) groups. acs.orgresearchgate.net This cleavage can proceed via two distinct pathways:
Free Radical Initiation: In nonpolar solvents, the C-Cl bond undergoes homolytic cleavage, breaking symmetrically to produce two radical species: a chlorine atom (Cl•) and a dichloromethyl-triazinyl radical (R-CCl₂•). acs.org Both of these highly reactive radicals can initiate the chain-growth process of free radical polymerization, particularly for acrylate (B77674) and methacrylate (B99206) monomers. researchgate.netrsc.org This mechanism makes the compound a Type I photoinitiator, as it generates initiating species through a unimolecular fragmentation process. researchgate.net
Cationic Initiation: In polar solvents like acetonitrile, the photolysis can proceed via heterolytic cleavage of the C-Cl bond. acs.org This uneven bond breaking results in the formation of ions. This process can generate a strong acid, such as hydrochloric acid (HCl), which is capable of initiating cationic polymerization of monomers like epoxides and vinyl ethers. acs.orgrsc.org For this reason, these triazine derivatives are also classified as photoacid generators (PAGs). The efficiency of acid generation can be enhanced through the use of sensitizers. acs.org When combined with additives such as iodonium (B1229267) salts, these triazine systems can effectively initiate the cationic polymerization of epoxides. rsc.orgmdpi.com
| Mechanism | Monomer Type | Primary Photochemical Step | Initiating Species | Solvent Preference |
|---|---|---|---|---|
| Free Radical Polymerization | (Meth)acrylates, Styrenes | Homolytic C-Cl bond cleavage | Chlorine (Cl•) and Triazinyl radicals | Nonpolar |
| Cationic Polymerization | Epoxides, Vinyl Ethers | Heterolytic C-Cl bond cleavage | Protonic acid (e.g., HCl) | Polar |
Development of Advanced Coatings and Adhesives
The ability to initiate rapid polymerization upon exposure to UV light makes this compound and related compounds valuable in the formulation of advanced coatings and adhesives. In these "UV-curable" systems, the photoinitiator is mixed with monomers and oligomers. When the mixture is irradiated with UV light, the initiator fragments and starts the polymerization process, converting the liquid formulation into a solid, cross-linked polymer network almost instantaneously. This technology is crucial for applications requiring fast, on-demand curing, such as protective coatings on electronics, wood finishes, and high-performance adhesives used in manufacturing. specialchem.com
UV Absorption Properties in Polymer Matrices
Triazine-based compounds are known to be effective UV absorbers, a property that is beneficial for protecting materials from the degrading effects of sunlight. sarex.com The 1,3,5-triazine (B166579) ring itself possesses strong UV absorption characteristics. This intrinsic property allows this compound to serve a dual function in a polymer matrix. Firstly, it absorbs the UV photons required to trigger its own decomposition to initiate polymerization. Secondly, any unreacted compound remaining in the cured polymer, or the triazine moiety itself if incorporated into the polymer structure, can continue to absorb harmful UV radiation. specialchem.comsarex.com This competitive absorption helps protect the polymer backbone from photodegradation, which can otherwise lead to discoloration, loss of gloss, and mechanical failure. sarex.com A closely related derivative, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), shows a broad UV absorption range from 200-430 nm. lotchemistry.comuvabsorber.com
Precursor for Functional Polymers and Oligomers
The chemical structure of this compound features a reactive site that allows it to be used as a precursor or building block (synthon) for more complex macromolecules. The chlorine atom at the 2-position of the triazine ring is susceptible to nucleophilic aromatic substitution. This is analogous to the well-established chemistry of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be sequentially replaced by reacting with nucleophiles such as amines, alcohols, or thiols. nih.govmdpi.com
This reactivity allows the entire this compound molecule to be covalently attached to another molecule or polymer chain. For example, reacting it with a polymer containing hydroxyl or amine side groups would permanently anchor the photoinitiating triazine moiety to that polymer. This strategy is used to create "polymerizable photoinitiators" which have enhanced migration stability, meaning they are less likely to leach out of the final cured product. mdpi.com Furthermore, this reactive handle enables its use in the step-wise synthesis of sequence-defined polymers, where the triazine unit forms a part of the polymer backbone. nih.gov
| Nucleophile (Nu-H) | Functional Group | Resulting Linkage | Potential Application |
|---|---|---|---|
| Alcohol (R-OH) | Hydroxyl | Ether (C-O-R) | Creating photo-reactive polyethers |
| Amine (R-NH₂) | Amino | Amine (C-NH-R) | Synthesis of triazine-based polyamides |
| Thiol (R-SH) | Sulfhydryl | Thioether (C-S-R) | Incorporation into sulfur-containing polymers |
Agrochemical and Environmental Applications
While various nitrogen-containing heterocyclic compounds have found use in agriculture, the applications for specific triazine structures are highly defined.
Role as a Nitrification Inhibitor in Soil Chemistry
There is no significant scientific literature identifying this compound as a nitrification inhibitor. This role is often mistakenly attributed to it due to its structural similarity to a well-known commercial nitrification inhibitor, 2-chloro-6-(trichloromethyl)pyridine , which is marketed under trade names like N-Serve®. nih.govwisc.eduupenn.edu
It is critical to distinguish between these two compounds. The established nitrification inhibitor is a pyridine derivative (a six-membered ring with one nitrogen atom), not a 1,3,5-triazine (a six-membered ring with three nitrogen atoms). upenn.edumdpi.com Nitrification inhibitors like 2-chloro-6-(trichloromethyl)pyridine function by inhibiting the activity of Nitrosomonas bacteria, which are responsible for the first step of nitrification—the conversion of ammonium (B1175870) (NH₄⁺) to nitrite (B80452) (NO₂⁻). wisc.edu This action helps to reduce the loss of nitrogen from soil via nitrate (B79036) leaching and denitrification. mdpi.com The mechanism of action for many inhibitors is believed to involve the chelation of copper, an essential cofactor in the ammonia (B1221849) monooxygenase (AMO) enzyme that catalyzes this conversion. nih.govnih.gov
Given the lack of data for this compound in this application, its role in soil chemistry as a nitrification inhibitor is not supported by current research.
| Attribute | This compound | 2-chloro-6-(trichloromethyl)pyridine (Nitrapyrin) |
|---|---|---|
| Core Structure | 1,3,5-Triazine | Pyridine |
| Number of Ring Nitrogens | Three | One |
| Established Application | Photoinitiator, Polymer Precursor | Nitrification Inhibitor |
Potential Herbicidal Action of Derivatives
Derivatives of this compound are recognized for their potential as potent herbicides, a characteristic rooted in the broader class of s-triazine compounds. The herbicidal activity of these molecules is significantly influenced by the nature of the substituent groups on the triazine ring.
Research into related s-triazine compounds has demonstrated that modifications to the side chains can lead to significant herbicidal efficacy. For instance, 2-chloro-4,6-bis(alkylamino)-s-triazines have been a cornerstone of commercial herbicides for decades. google.com The effectiveness of these compounds, such as simazine (B1681756) and atrazine (B1667683), has been well-documented against a wide array of weed species. google.com The mechanism of action for many s-triazine herbicides involves the inhibition of photosynthesis in susceptible plant species.
A notable derivative, 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (B1265455), is explicitly identified as a potent herbicide used in agricultural applications for weed control and crop protection. chemimpex.com Its chemical structure, which shares the bis(trichloromethyl) feature with the subject compound, underscores the contribution of these groups to its herbicidal properties. This compound is valued for its stability and effectiveness in managing a wide range of weeds, thereby enhancing agricultural yields. chemimpex.com
Furthermore, studies on other substituted 2-chloro-s-triazines have shown that the introduction of different functional groups can modulate their phytotoxicity, allowing for the development of selective herbicides. google.com The investigation into various derivatives continues to be an active area of research, aiming to create more effective and environmentally benign herbicidal agents.
While direct and extensive research on the herbicidal action of a wide range of this compound derivatives is not broadly published, the established potency of structurally similar compounds provides a strong indication of their potential in this application.
Impact on Soil Microbial Activity
The introduction of s-triazine-based compounds into the soil can influence the composition and activity of microbial communities. While specific studies on this compound are limited, research on analogous chlorinated s-triazines provides insights into their potential environmental fate and microbial interactions.
The biodegradation of chlorinated s-triazines is a key factor in their environmental persistence. Certain microorganisms have been shown to utilize these compounds as a source of nitrogen. For example, Pseudomonas species have been identified that can biodegrade 2-chloro-1,3,5-triazine-4,6-diamine, converting it to 2-chloro-4-amino-1,3,5-triazine-6(5H)-one. nih.gov This indicates that microbial pathways exist for the initial steps of degradation of some chlorinated triazines.
However, the presence of multiple chlorine atoms and trichloromethyl groups, as in this compound, can increase the recalcitrance of the molecule to microbial degradation. The persistence of such compounds in the soil could potentially alter the microbial community structure. A study on the impact of bistriazine non-metallic tanning agents in wastewater, which also contain triazine rings, revealed shifts in the microbial community, with certain bacteria showing tolerance and the ability to utilize components of the wastewater. mdpi.com This suggests that while some microorganisms may be inhibited, others might adapt and even thrive in the presence of triazine compounds.
It is important to note that the specific impact on soil microbial activity will depend on a variety of factors, including the concentration of the compound, soil type, temperature, and the existing microbial consortium. Further research is needed to fully elucidate the specific effects of this compound and its derivatives on soil ecosystems.
Catalysis and Reagent Development (for related triazine coupling reagents)
The 1,3,5-triazine scaffold, particularly in its chlorinated forms, is a versatile platform for the development of reagents used in organic synthesis. While direct applications of this compound in catalysis are not extensively documented, its structural analogues, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), are well-established as effective coupling reagents. researchgate.netresearchgate.net
Mediating Coupling Reactions
2-Chloro-4,6-disubstituted-1,3,5-triazines are widely employed to facilitate the formation of amide bonds, a fundamental reaction in peptide synthesis and the creation of numerous pharmaceuticals and fine chemicals. researchgate.netresearchgate.net These reagents offer a cost-effective and efficient alternative to other coupling methods. organic-chemistry.org
The general mechanism involves the activation of a carboxylic acid by the triazine reagent in the presence of a tertiary amine. This forms a highly reactive triazinyl active ester, which then readily reacts with an amine to form the desired amide bond. researchgate.net The choice of substituents on the triazine ring can influence the reactivity and solubility of the coupling reagent. researchgate.net For example, derivatives like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been developed to enhance performance in specific applications. globalresearchonline.net
The use of triazine-based coupling reagents is advantageous due to the mild reaction conditions required and the ease of removal of the triazine by-products, which are often insoluble and can be filtered off. globalresearchonline.net
Activation of Carboxylic Acids and Alcohols
The activation of carboxylic acids is a key step in many organic transformations beyond amide bond formation, including the synthesis of esters, acid chlorides, and the reduction of carboxylic acids to alcohols. researchgate.netnih.gov 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been shown to activate carboxylic acids, which can then be reduced to their corresponding alcohols using a reducing agent like sodium borohydride. researchgate.net
This activation is also pivotal in the formation of esters. The triazine-activated carboxylic acid can react with an alcohol to yield the corresponding ester. This method is noted for its efficiency and compatibility with a range of functional groups. nih.gov
Furthermore, related triazine derivatives have been utilized in the conversion of carboxylic acids into other useful intermediates, such as 2-oxazolines and hydroxamic acids. nih.gov The versatility of the chlorinated triazine core in activating carboxylic acids and, by extension, facilitating reactions with alcohols and other nucleophiles, highlights its importance in synthetic organic chemistry.
Advanced Characterization and Analytical Methodologies for 2 Chloro 4,6 Bis Trichloromethyl 1,3,5 Triazine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural analysis of triazine derivatives, offering non-destructive methods to probe their molecular architecture.
NMR spectroscopy is a powerful tool for elucidating the carbon-nitrogen backbone and substituent groups of triazine derivatives.
For 2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine, the absence of hydrogen atoms means that ¹H NMR spectroscopy is not directly applicable for characterizing the molecule itself but is useful for detecting proton-containing impurities.
¹³C NMR spectroscopy, however, is highly informative. The spectrum is expected to show distinct signals for the two types of carbon atoms in the molecule: those in the triazine ring and those in the trichloromethyl groups. The carbon atoms in the s-triazine ring are highly deshielded due to the electronegativity of the adjacent nitrogen atoms and are expected to resonate at a low field (high ppm value). The carbon atom bonded to chlorine (C-2) would appear at a different chemical shift compared to the two equivalent carbons bonded to the trichloromethyl groups (C-4 and C-6). The carbons of the -CCl₃ groups would appear at a distinct, higher field position. Studies on related compounds, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), provide reference points for these chemical shifts. nih.govspectrabase.com
Table 1: Representative ¹³C NMR Chemical Shift Data for Triazine Derivatives
| Compound Name | Carbon Position | Chemical Shift (ppm) |
|---|---|---|
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Triazine Ring (C-Cl) | ~171 |
| Triazine Ring (C-O) | ~174 | |
| Methoxy (-OCH₃) | ~57 | |
| 1,3,5-Triazine (B166579) | Triazine Ring (C-H) | ~166 |
Note: Data is for illustrative derivatives to indicate typical chemical shift ranges. spectrabase.comchemicalbook.com
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups and fingerprinting the molecular structure of triazine compounds. The analysis of 2,4,6-tris(trichloromethyl)-1,3,5-triazine, a closely related compound, provides a strong basis for interpreting the spectra of this compound. acs.org
The key vibrational modes include:
Triazine Ring Vibrations: The s-triazine ring exhibits characteristic stretching and bending vibrations. Strong absorption bands corresponding to C=N stretching are typically observed in the 1500-1600 cm⁻¹ region. Ring "breathing" modes are also present at lower frequencies.
C-Cl Vibrations: The multiple chlorine atoms give rise to strong C-Cl stretching absorptions, typically found in the 600-800 cm⁻¹ region. The trichloromethyl groups will show prominent bands in this area.
C-C Vibrations: The stretching of the bond between the triazine ring and the trichloromethyl group will also produce a characteristic signal.
FTIR spectra of related compounds like 2,4,6-trichloro-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine further confirm the positions of these characteristic bands. spectrabase.comspectrabase.comresearchgate.net
Table 2: Characteristic IR Absorption Bands for Substituted Triazines
| Wavenumber (cm⁻¹) | Assignment | Compound Reference |
|---|---|---|
| ~1550 | C=N stretching in triazine ring | 2,4,6-trichloro-1,3,5-triazine |
| ~1400 | Triazine ring vibration | 2,4,6-trichloro-1,3,5-triazine |
| ~850 | Ring out-of-plane bend | 2,4,6-trichloro-1,3,5-triazine |
| ~700-800 | C-Cl stretching | 2,4,6-tris(trichloromethyl)-1,3,5-triazine |
Note: These are approximate ranges based on structurally similar compounds. acs.orgresearchgate.net
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the target compound, confirming its elemental composition. Under electron ionization (EI), this compound is expected to produce a distinct molecular ion peak (M⁺).
The fragmentation pattern would likely involve the sequential loss of chlorine atoms and trichloromethyl radicals. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments, which is a definitive feature for chloro-substituted compounds. Analysis of simpler analogs like 2,4,6-trichloro-1,3,5-triazine shows characteristic fragmentation by loss of chlorine. nist.gov
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 1,3,5-triazine core possesses π-systems that give rise to absorption in the UV region. The specific absorption maxima (λ_max) are influenced by the substituents on the triazine ring.
Studies on the derivative 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) show a strong absorption maximum around 373-379 nm, which is largely attributed to the extended conjugation from the methoxystyryl group. researchgate.netsigmaaldrich.com For this compound, the absorption is expected to be at a shorter wavelength in the UV region, characteristic of the substituted triazine ring itself. For comparison, 2,4,6-trichloro-1,3,5-triazine absorbs in the UV region. nist.gov
Photolysis studies, particularly on derivatives like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, are crucial for understanding the photochemical behavior of these compounds. researchgate.net Upon irradiation with UV or near-visible light, the C-CCl₃ bond undergoes homolytic cleavage, a process known as a Type I cleavage. researchgate.netrsc.org This generates a triazinyl radical and a trichloromethyl radical (•CCl₃). researchgate.net The generation of these radical species is the basis for the use of these compounds as photoinitiators in polymerization reactions. Steady-state photolysis experiments can monitor the decomposition of the parent compound by observing the decrease in its characteristic UV-Vis absorption over time. researchgate.net
Table 3: UV-Vis Absorption Maxima for Triazine Derivatives
| Compound Name | λ_max (nm) | Solvent |
|---|---|---|
| 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 379 | Not Specified |
| 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 373 | Acetonitrile |
Note: The extended conjugation in the styryl derivative significantly red-shifts the absorption compared to what would be expected for the title compound. researchgate.netsigmaaldrich.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure for this compound is not detailed in the provided search results, analysis of derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines provides valuable insights. researchgate.netnih.gov These studies confirm that the 1,3,5-triazine ring is essentially planar. The substituents lie on or are oriented relative to this plane. For this compound, the analysis would be expected to confirm the planarity of the central ring, the C-Cl bond length, and the C-C bond lengths connecting the trichloromethyl groups. The geometry around the carbons of the -CCl₃ groups is expected to be tetrahedral.
Table 4: Representative Crystallographic Data for a Chlorotriazine Derivative (2-chloro-4,6-dimethoxy-1,3,5-triazine)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.971 (2) |
| b (Å) | 13.911 (4) |
| c (Å) | 6.551 (2) |
Note: This data is for a related derivative and illustrates the type of information obtained from X-ray crystallography. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or impurities.
A reverse-phase HPLC (RP-HPLC) method has been described for the separation of the structurally similar compound 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (B1265455). sielc.com This method can be adapted for the analysis of the title compound. The methodology typically involves a nonpolar stationary phase (like C18) and a polar mobile phase. The high chlorine content of this compound makes it a relatively nonpolar molecule, well-suited for retention and separation on a reverse-phase column. Such methods are scalable and can be used for both analytical purity checks and for preparative separation to isolate the pure compound. sielc.com
Table 5: Example HPLC Method Parameters for a bis(trichloromethyl)-triazine Derivative
| Parameter | Description |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Application | Purity assessment, preparative separation |
Note: This method was developed for 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine and serves as a starting point for method development. sielc.com
Table of Compound Names
| Compound Name |
|---|
| 1,3,5-Triazine |
| 2,4,6-trichloro-1,3,5-triazine (Cyanuric chloride) |
| 2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines |
| This compound |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine |
| 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
| 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
| 2,4,6-tris[bis(methoxymethyl)amino]-1,3,5-triazine |
Computational and Theoretical Investigations of 2 Chloro 4,6 Bis Trichloromethyl 1,3,5 Triazine
Molecular Orbital (MO) and Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of triazine derivatives. While specific studies focusing solely on 2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine are not extensively documented in the provided search results, research on closely related analogues, such as 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), offers significant insights into the methodologies and the nature of the electronic properties of this class of compounds. tandfonline.comresearchgate.netrsc.org
Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
For instance, in studies of the related photoinitiator 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, DFT calculations at the UB3LYP/6-31G* level were used to analyze its frontier orbitals. researchgate.net These calculations revealed that the HOMO to LUMO transition involves a partial charge transfer. researchgate.net A key finding from this analysis is the anti-bonding (σ*) character of the LUMO with respect to a C-Cl bond within a trichloromethyl group. researchgate.net This anti-bonding nature is a strong indicator of the molecule's propensity to undergo C-Cl bond cleavage upon electronic excitation, a critical step in its function as a photoinitiator. researchgate.net
Similarly, theoretical calculations on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a precursor molecule, have been used to predict its reactivity towards nucleophiles. nih.govfrontiersin.org DFT and Natural Bond Orbital (NBO) calculations show that the chlorine atoms are good electrophilic sites. Upon substitution of one chlorine atom, the positive charge on the remaining chlorine atoms decreases, which explains the requirement for higher temperatures for subsequent substitution reactions. nih.gov This type of analysis is directly applicable to understanding the reactivity of this compound in nucleophilic substitution reactions.
Table 1: Calculated Electronic Properties of a Related Triazine Derivative
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons and indicates sites of nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | An indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |
| LUMO Character | Orbital characteristics of the LUMO | For triazines with trichloromethyl groups, an anti-bonding σ* character for a C-Cl bond suggests a pathway for photo-cleavage. researchgate.net |
The interaction of molecules with light is governed by their excited state properties. Computational methods are vital for understanding the photophysical and photochemical behavior of triazine derivatives, especially those used as photoinitiators. rsc.org
For 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, molecular orbital calculations help explain its light absorption properties. researchgate.net The near-UV/visible absorption band is attributed to the HOMO → LUMO transition. researchgate.net The calculated bond dissociation energy (BDE) for the C-Cl bond in the trichloromethyl group was found to be relatively weak (around 51.5 kcal mol⁻¹ at the UB3LYP/6-31G* level), which supports the mechanism of Type I cleavage upon excitation. researchgate.net This efficient cleavage process is fundamental to its role in initiating polymerization. rsc.org Computational studies on other triazine-based systems have also been used to determine HOMO and LUMO energy levels to understand their potential as organic light emitters. rsc.orgnih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the mechanisms of synthesis and degradation of complex molecules.
The synthesis of substituted triazines from cyanuric chloride is a stepwise process where the reactivity of the chlorine atoms is modulated by the substituents already present. researchgate.net Theoretical studies on the nucleophilic substitution of cyanuric chloride have elucidated the preferential order of reaction with different nucleophiles (e.g., alcohol > thiol > amine). nih.govfrontiersin.org These studies involve calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. Such an approach could be applied to model the synthesis of this compound and predict the optimal conditions for its formation or subsequent reactions.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at correlating the chemical structure of compounds with their biological activity or chemical reactivity. These models use calculated molecular descriptors to predict the activity of new compounds.
While specific QSAR studies for this compound were not found, the methodology has been applied to other bioactive triazine derivatives. For example, a QSAR study on a series of 2,4,6-trisubstituted-s-triazines with antimalarial activity identified several key molecular descriptors. nih.gov These included topological descriptors and quantum-chemical parameters like the dipole moment, Coulson charge on a nitrogen atom, and total energy, calculated using semi-empirical (AM1) methods. nih.gov The resulting QSAR models, developed using techniques like the Genetic Function Approach (GFA), successfully correlated these descriptors with the inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in Plasmodium falciparum. nih.gov
Another study on the antimalarial activity of 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines also highlights the importance of structure-activity relationships in this class of compounds, though it does not detail the computational methods used. nih.gov The general approach involves synthesizing a series of analogues and testing their activity to build a predictive model.
Table 2: Common Descriptors in QSAR Studies of Triazines
| Descriptor Type | Example Descriptors | Relevance |
| Topological | Kappa (¹κ), Chi (³χ) | Describe molecular shape, size, and branching. |
| Electronic | Dipole moment (μ), Atomic charges (q) | Relate to electrostatic interactions with biological targets. nih.gov |
| Quantum-Chemical | Total Energy (E_T), HOMO/LUMO energies | Provide insights into molecular stability and reactivity. nih.gov |
| Steric | Molar refractivity, van der Waals volume | Describe the bulk and polarizability of the molecule. |
These computational approaches provide a robust framework for the rational design of new triazine derivatives with desired properties, whether for materials science applications or as potential therapeutic agents.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Pathways with Enhanced Sustainability
The conventional synthesis of triazine derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is poised to develop more sustainable and efficient synthetic routes to 2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine and its derivatives.
Key research objectives in this area include:
Green Chemistry Protocols: The adaptation of green chemistry principles, such as microwave-assisted and ultrasound-assisted methods, could drastically reduce reaction times and energy consumption. nih.gov For instance, developing sonochemical methods in aqueous media could minimize the reliance on volatile organic solvents. nih.gov
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters like temperature and stoichiometry, which is crucial for managing the selective substitution on the triazine ring. This can lead to higher yields, improved purity, and safer handling of reactive intermediates.
Catalytic Systems: Investigation into novel catalytic systems, particularly those using earth-abundant metals, could provide more environmentally benign alternatives to traditional stoichiometric reagents used in chlorination and substitution reactions.
Recyclable Reagents: Inspired by sustainable practices with related compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), research could focus on synthetic pathways where by-products can be recovered and recycled, creating a more circular chemical economy. mdpi.com
| Synthesis Strategy | Potential Advantages | Relevant Precedent |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Synthesis of bioactive 1,3,5-triazine (B166579) derivatives. nih.gov |
| Sonochemistry | Use of aqueous media, reduced solvent waste, enhanced reaction rates | Green synthesis protocols for functionalized triazines. nih.gov |
| Continuous Flow Chemistry | Enhanced safety, precise reaction control, scalability | General improvements in fine chemical manufacturing. |
| Catalysis with Earth-Abundant Metals | Lower cost, reduced environmental impact, novel reactivity | Broad trend in modern synthetic organic chemistry. |
| Reagent/By-product Recycling | Reduced waste, improved atom economy, lower costs | Recovery and reuse of 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH). mdpi.com |
Exploration of Untapped Reactivity Profiles
The reactivity of this compound is dictated by three distinct reactive sites: the single chlorine atom at the C2 position and the two trichloromethyl groups at C4 and C6. The parent compound, cyanuric chloride, is known for its temperature-controlled sequential nucleophilic substitution. daneshyari.com Future research will likely focus on the chemoselective manipulation of these sites.
Selective Nucleophilic Substitution: A primary area of exploration is the selective displacement of the single chlorine atom by various nucleophiles (N, O, S-based) while leaving the trichloromethyl groups intact. researchgate.netnih.gov This would allow the molecule to be used as a versatile building block, introducing a wide array of functional groups.
Chemistry of the Trichloromethyl Groups: The trichloromethyl groups are not merely passive substituents. They are known to be precursors for radical species under photolytic or radiolytic conditions. researchgate.net Research into the photo-induced C-Cl bond cleavage of these groups could open pathways to novel cross-linking reactions, polymerization initiation, or the synthesis of complex polymeric materials. rsc.orgresearchgate.net
Metal-Catalyzed Cross-Coupling: While nucleophilic substitution is dominant, exploring metal-catalyzed cross-coupling reactions at the C-Cl bond could enable the formation of carbon-carbon or carbon-heteroatom bonds that are otherwise difficult to achieve, further expanding the synthetic utility of the scaffold.
Expansion of Applications in Niche Chemical Fields
The unique combination of a stable heterocyclic core, high chlorine content, and multiple reactive sites makes this triazine derivative a candidate for several specialized applications.
Advanced Materials and Polymers: The trichloromethyl groups make the compound a potent photoinitiator for free-radical polymerization upon exposure to near UV or visible light. rsc.orgevitachem.com Future work could optimize its performance in advanced photolithography, 3D printing resins, and high-performance coatings. Furthermore, its high halogen content suggests potential as a flame-retardant additive for polymers.
Supramolecular Chemistry and Dendrimers: Like its parent, cyanuric chloride, this compound can serve as a trifunctional linker or scaffold. researchgate.netnih.gov Its defined geometry is ideal for constructing dendrimers, covalent organic frameworks (COFs), and other complex, highly structured supramolecular assemblies. nih.gov
Medicinal and Agrochemical Scaffolds: The 1,3,5-triazine core is a well-established pharmacophore in numerous biologically active compounds, including anticancer and antimicrobial agents. nih.govresearchgate.netderpharmachemica.commdpi.com By selectively functionalizing the C2 position, novel libraries of compounds could be synthesized and screened for therapeutic or agrochemical potential. The trichloromethyl groups could also impart unique lipophilicity and metabolic stability profiles.
| Potential Application Area | Key Features Utilized | Future Research Goal |
| Photopolymerization | Trichloromethyl groups (photo-cleavable C-Cl bonds) | Development of high-efficiency photoinitiating systems for LEDs. rsc.orgresearchgate.net |
| Flame Retardants | High chlorine content, stable triazine ring | Incorporation into polymer matrices to enhance fire safety. |
| Dendrimer Synthesis | Trifunctional scaffold, controlled sequential reactivity | Creation of novel, highly branched macromolecular architectures. researchgate.net |
| Medicinal Chemistry | Privileged triazine scaffold, sites for functionalization | Design of new enzyme inhibitors or targeted therapeutic agents. nih.govderpharmachemica.com |
Advanced Computational Design and Predictive Modeling
Computational chemistry offers powerful tools to accelerate research and development by predicting molecular properties and reaction outcomes before committing to laboratory work.
Reactivity Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These models can predict the relative reactivity of the chloro and trichloromethyl sites, calculate bond dissociation energies, and elucidate reaction mechanisms. researchgate.net This theoretical insight can guide the design of highly selective synthetic transformations.
Materials Design: Molecular dynamics simulations can predict how the molecule would behave within a polymer matrix or how it would self-assemble into larger structures. For applications in photopolymerization, simulations can model the diffusion of reactive species and the kinetics of polymer network formation.
Virtual Screening: In the context of drug discovery, computational docking studies can predict the binding affinity of virtual libraries of derivatives against specific biological targets, such as enzyme active sites. nih.gov This allows for the rational design of compounds with higher potential for biological activity, prioritizing synthetic efforts. nih.gov
Interdisciplinary Research Integrating Triazine Chemistry
The full potential of this compound will be realized through collaborative, interdisciplinary research.
Chemistry and Materials Science: Joint efforts between synthetic organic chemists and material scientists are crucial for developing the next generation of photoresists, adhesives, and advanced composites. Chemists can synthesize novel derivatives, while material scientists can characterize their physical, thermal, and photochemical properties.
Chemistry and Biology: Collaborations with biochemists and pharmacologists are essential for exploring the molecule's potential as a scaffold for new therapeutic agents. This includes screening for activity, studying mechanisms of action, and optimizing structures for improved efficacy and selectivity. nih.govresearchgate.net
Chemistry and Engineering: Chemical engineers can play a vital role in developing scalable, safe, and sustainable manufacturing processes for this compound and its derivatives, translating laboratory discoveries into commercially viable products.
By pursuing these research directions, the scientific community can unlock the considerable potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation across multiple scientific fields.
Q & A
Q. Table 1: Hydrolysis Rates of Analogous Triazines (Burkhard & Guth, 1981)
| pH | Half-Life (25°C) |
|---|---|
| 7 | ~50 hours |
| 9 | ~5 hours |
| 12 | <1 hour |
Advanced: How do electron-donating substituents affect reactivity, and what strategies address reduced functionalization efficacy?
Answer:
Electron-donating groups (e.g., alkylamino) deactivate the triazine ring, hindering further substitution. Recent studies show that 2-chloro-4,6-bis(diethylamino)-1,3,5-triazine (DEAT) fails to react with tertiary amines due to diminished electrophilicity . Strategies to overcome this include:
- Activation via Lewis Acids : Use of BF₃·Et₂O to polarize C-Cl bonds.
- High-Temperature Reactions : Forcing conditions (e.g., 120°C in DMF) to drive substitution .
- Protection/Deprotection : Temporarily blocking amino groups with acid-labile protectors (e.g., Boc) during synthesis .
Advanced: What methodologies quantify rotational barriers in triazine derivatives?
Answer:
2D-Exchange NMR spectroscopy is the gold standard. Nova Biotechnologica et al. (2017) determined activation free energies (ΔG‡) for restricted rotation about the amino-triazine bond by analyzing line-shape changes in variable-temperature 1H NMR (e.g., −40°C to 60°C in CDCl₃) . For example:
- ΔG‡ values ranged from 60–75 kJ/mol for pyrazolylamino derivatives .
- Equilibrium constants (Keq) between rotamers are calculated using integration of split signals at low temperatures .
Advanced: How can hydrolysis pathways and soil adsorption be modeled to predict environmental fate?
Answer:
Combined laboratory and computational approaches are used:
- Kinetic Studies : Measure hydrolysis rates under varying pH, temperature, and ionic strength (e.g., Burkhard & Guth, 1981 ).
- Soil Adsorption Experiments : Use batch equilibration with HPLC/LC-MS quantification. Armstrong et al. (1967) demonstrated that adsorption to soil organic matter reduces hydrolysis rates by 30–50% .
- QSAR Models : Correlate log Kow values with adsorption coefficients (Koc) to predict mobility .
Basic: Which spectroscopic techniques are optimal for resolving structural ambiguities?
Answer:
- Multinuclear NMR : 13C NMR distinguishes chlorine substitution patterns (e.g., C-Cl vs. C-N peaks at 90–110 ppm) .
- DEPT-135 : Differentiates CH₃/CH₂ groups in alkylated derivatives .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Acta Cryst. E, 2012 ).
Advanced: How to resolve contradictions in degradation data between laboratory and environmental samples?
Answer:
Contradictions often arise from matrix effects (e.g., soil vs. pure water). Experimental Design Recommendations :
- Controlled Comparative Studies : Compare hydrolysis rates in sterile buffer vs. soil slurries .
- Isotopic Labeling : Use 14C-labeled analogs to trace degradation products in complex matrices .
- Advanced Analytics : Employ HRMS/MS to identify transient intermediates (e.g., hydroxylated byproducts) .
Advanced: What strategies enable application in materials science, such as OLED electron transport layers?
Answer:
The compound’s electron-deficient triazine core facilitates electron transport. Key steps :
- Functionalization : Introduce aryl groups via Suzuki coupling to enhance π-conjugation .
- Doping : Blend with polymers (e.g., PMMA) to optimize film morphology .
- Device Testing : Use AFM for surface roughness analysis and EL spectroscopy for efficiency quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
